molecular formula C11H11N3O3S2 B089533 Acetylsulfathiazole CAS No. 127-76-4

Acetylsulfathiazole

Cat. No.: B089533
CAS No.: 127-76-4
M. Wt: 297.4 g/mol
InChI Key: KXNXWINFSDKMHD-UHFFFAOYSA-N
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Description

Acetylsulfathiazole is an organosulfur compound that belongs to the class of sulfonamides. It is a derivative of sulfathiazole, where an acetyl group is attached to the nitrogen atom of the sulfonamide group. This compound is known for its antimicrobial properties and has been used in various medical and industrial applications.

Mechanism of Action

Acetylsulfathiazole, also known as N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)acetamide, is a derivative of sulfathiazole, a short-acting sulfa drug . This compound has been used as an antimicrobial agent, and its mechanism of action is quite intriguing.

Target of Action

The primary targets of this compound are various gram-positive and gram-negative pathogenic microorganisms . It acts on these bacteria by inhibiting the synthesis of folic acid, a crucial component for bacterial growth and reproduction.

Mode of Action

This compound, like other sulfa drugs, is a competitive inhibitor of bacterial dihydropteroate synthase . This enzyme is involved in the synthesis of dihydrofolic acid, a precursor of folic acid. By inhibiting this enzyme, this compound prevents the production of folic acid, thereby inhibiting bacterial growth and reproduction.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthase, this compound disrupts this pathway, leading to a deficiency of folic acid in the bacteria. This deficiency hampers the synthesis of nucleotides, which are essential for DNA replication and cell division, thereby inhibiting bacterial growth.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The drug is rapidly eliminated, mainly by renal excretion of unchanged sulfathiazole and metabolism to this compound, with a biological half-life of 1.4 hours . It is absorbed rapidly and relatively completely following oral administration .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, it prevents the bacteria from producing the nucleotides necessary for DNA replication and cell division . This leads to a halt in bacterial growth, helping to control the infection.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and hence its absorption and efficacy. Moreover, the presence of other substances in the body, such as food or other drugs, can also affect the absorption and metabolism of this compound .

Biochemical Analysis

Biochemical Properties

Acetylsulfathiazole is a sulfonamide, a group of compounds known for their antibacterial properties . Sulfonamides, including this compound, have been used to control bacterial diseases, but their effectiveness has been compromised by the development of widespread resistance . In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it has been found to interact with dihydropteroate synthase, a validated target enzyme of sulfonamides .

Cellular Effects

This compound exerts its effects on various types of cells. It has been found to be selectively effective against various Staphylococcus aureus strains . The compound influences cell function by interfering with bacterial synthesis of folic acid, a vitamin that bacteria need for growth and multiplication .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with bacterial enzymes. It inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, this compound prevents the bacteria from producing folic acid, thereby inhibiting their growth .

Temporal Effects in Laboratory Settings

It is known that sulfonamides, including this compound, are short-acting drugs

Dosage Effects in Animal Models

Information on the dosage effects of this compound in animal models is currently limited. It is known that sulfonamides are used in veterinary medicine, indicating that they have effects in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathways of sulfonamide drugs. These pathways include conjugation at the N4-position (acetyl, sulfate, glucuronic acid, and glucose), conjugation at the N1-position (sulfate and glucuronic acid), and removal of the p-amino group (formation of the desamino metabolite) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylsulfathiazole is typically synthesized by acetylating sulfathiazole. The process involves the reaction of sulfathiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired acetylated product.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Acetylsulfathiazole undergoes various chemical reactions, including:

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate sulfathiazole.

    Oxidation: It can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Hydrolysis: Sulfathiazole.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetylsulfathiazole has been extensively studied for its antimicrobial properties. It has shown efficacy against a wide range of gram-positive and gram-negative bacteria. In addition to its use as an antimicrobial agent, this compound has applications in:

    Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of other sulfonamide derivatives.

    Biology: In studies related to bacterial resistance and the development of new antimicrobial agents.

    Medicine: As a topical antimicrobial agent in the treatment of infections.

    Industry: In the formulation of antimicrobial coatings and materials.

Comparison with Similar Compounds

    Sulfathiazole: The parent compound of acetylsulfathiazole, used as an antimicrobial agent.

    Sulfadiazine: Another sulfonamide with similar antimicrobial properties.

    Sulfamethoxazole: A widely used sulfonamide in combination with trimethoprim for the treatment of bacterial infections.

Comparison:

    This compound vs. Sulfathiazole: this compound is more stable and less prone to hydrolysis compared to sulfathiazole. The acetyl group provides additional stability and modifies the pharmacokinetic properties of the compound.

    This compound vs. Sulfadiazine: Both compounds have similar antimicrobial spectra, but this compound may have different pharmacokinetic properties due to the presence of the acetyl group.

    This compound vs. Sulfamethoxazole: Sulfamethoxazole is often used in combination with trimethoprim, whereas this compound is used alone. The combination therapy with sulfamethoxazole provides a broader spectrum of activity and reduces the likelihood of resistance development.

Properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-7H,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNXWINFSDKMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891439
Record name N4-Acetylsulfathiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

127-76-4
Record name Acetylsulfathiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylsulfathiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N4-Acetylsulfathiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(thiazol-2-ylsulphamoyl)acetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACETYLSULFATHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VVR2DO782
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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